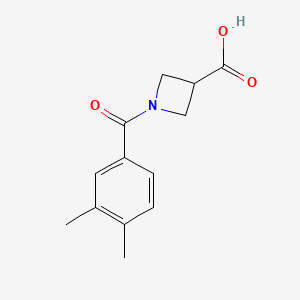

1-(3,4-Dimethylbenzoyl)azetidine-3-carboxylic acid

Descripción general

Descripción

1-(3,4-Dimethylbenzoyl)azetidine-3-carboxylic acid, commonly referred to as DMAC, is an organic compound. It is a derivative of 3-Azetidinecarboxylic acid, which is valuable in pharmaceutical and agrochemical research .

Molecular Structure Analysis

The molecular formula of this compound is C13H15NO3. Its molecular weight is 233.26 g/mol. The SMILES string of the related 3-Azetidinecarboxylic acid is OC(=O)C1CNC1 .Aplicaciones Científicas De Investigación

Azetidine Derivatives in Studying Proline Metabolism and Protein Conformation

Azetidine-2-carboxylic acid, a close relative to the compound of interest, is widely used to study proline metabolism and protein conformation due to its structural similarity to proline. This application is crucial in understanding how proteins fold and function, which has implications for disease research and drug development. For instance, the synthesis and uptake of azetidine-2-carboxylic acid in biological systems such as Arabidopsis thaliana and Escherichia coli have provided insights into proline's role in stress responses and protein synthesis regulation (Verbruggen, van Montagu, & Messens, 1992).

Medicinal Chemistry Applications

Azetidine derivatives are instrumental in the development of novel pharmaceutical compounds due to their unique chemical properties. For example, the efficient scale-up synthesis of BMS-520, an isoxazole-containing S1P1 receptor agonist, highlights the potential of azetidine-3-carboxylic acid derivatives in creating drugs with specific therapeutic targets (Hou et al., 2016). Such receptor agonists can be critical in treating autoimmune diseases and cancers, showcasing the importance of azetidine derivatives in drug synthesis.

Role in Synthetic Chemistry

Azetidine derivatives also play a significant role in synthetic chemistry, serving as intermediates in the preparation of complex molecules. For example, the development of protected 3-haloazetidines facilitates the diversified synthesis of azetidine-3-carboxylic acids, which are valuable in medicinal chemistry for their versatility as building blocks (Ji, Wojtas, & Lopchuk, 2018). These compounds can be tailored to create a wide array of molecules with potential therapeutic applications, demonstrating the critical role of azetidine derivatives in drug discovery and development.

Propiedades

IUPAC Name |

1-(3,4-dimethylbenzoyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8-3-4-10(5-9(8)2)12(15)14-6-11(7-14)13(16)17/h3-5,11H,6-7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZYQABYOQRFNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CC(C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate](/img/structure/B1531876.png)

![6-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1531877.png)

![3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1531879.png)

![1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531884.png)

![1-[(Azepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1531888.png)

![2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1531894.png)

![4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B1531896.png)